(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide
Overview
Description
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrNO2·HBr.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide typically involves the reaction of 4-bromobenzyl chloride with 2,3-dimethoxybenzylamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium carbonate are often used to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cell signaling and function.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrochloride
- (4-Methoxybenzyl)(2,3-dimethoxybenzyl)amine hydrobromide
- (4-Chlorobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide
Uniqueness
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide is unique due to its specific combination of bromine and methoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRINOYBYOPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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